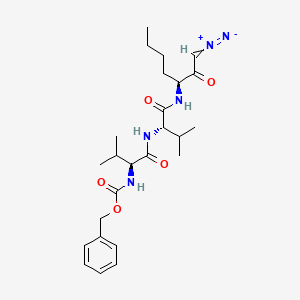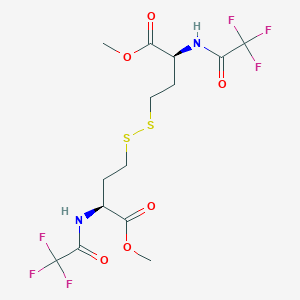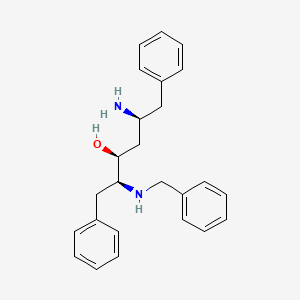
Z-Val-Val-Nle-ジアゾメチルケトン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Z-Val-Val-Nle-diazomethylketone can be synthesized through specific reactions involving diazomethyl ketones. For example, diazomethyl ketones of z-Phe-Phe inactivate papain through a stoichiometric reaction at the active-center thiol, indicating a method of synthesis via reaction with thiol proteases (Leary et al., 1977). Additionally, peptidyl diazomethyl ketones have been synthesized as irreversible inhibitors for cysteinyl proteinases, including cathepsin S, demonstrating their synthesis and effectiveness in selectively inactivating specific proteases (Shaw et al., 1993).
Molecular Structure Analysis
The molecular structure of Z-Val-Val-Nle-diazomethylketone involves diazomethyl ketone groups, which react differently from chloromethyl ketones due to their pH-dependent inactivation mechanism, suggesting a unique molecular interaction with thiol groups in their protonated form (Leary et al., 1977).
Chemical Reactions and Properties
Z-Val-Val-Nle-diazomethylketone exhibits specific chemical reactions, particularly with thiol proteases, acting as an active-site-directed inhibitor. These reactions are indicative of its ability to form complexes characteristic of affinity-labeling reagents, providing insights into its chemical properties (Leary et al., 1977).
Physical Properties Analysis
Although specific details on the physical properties of Z-Val-Val-Nle-diazomethylketone are not provided directly, the synthesis and applications of similar diazomethyl ketones suggest that these compounds are stable under certain conditions and can be manipulated for specific reactions, hinting at their stability and reactivity profiles.
Chemical Properties Analysis
The chemical properties of Z-Val-Val-Nle-diazomethylketone, particularly its reactivity with thiol proteases, underscore its role as an affinity-labeling agent. This reactivity is pH-dependent, increasing with decreasing pH, which is a significant chemical property for designing and understanding its interactions in biochemical contexts (Leary et al., 1977).
科学的研究の応用
プロテオミクス研究
Z-Val-Val-Nle-ジアゾメチルケトンは、プロテオミクス研究に使用されます {svg_1}. プロテオミクスは、タンパク質、特にその構造と機能の大規模な研究です。この化合物は、タンパク質の相互作用、修飾、および位置を研究するために使用できます。
不可逆的カテプシン阻害剤
Z-Val-Val-Nle-ジアゾメチルケトンは、不可逆的カテプシン阻害剤として使用されます {svg_2}. カテプシンは、タンパク質分解、細胞シグナル伝達、およびその他の細胞プロセスにおいて重要な役割を果たすプロテアーゼ酵素です。Z-Val-Val-Nle-ジアゾメチルケトンなどの阻害剤は、研究者がこれらのプロセスを理解し、これらの酵素が役割を果たす疾患の治療法を開発するのに役立ちます。
カテプシンSの不活性化
この化合物は、LよりもカテプシンSを不活性化するのに380倍効果的です {svg_3}. カテプシンSは、免疫応答において役割を果たす酵素であり、その過剰活性は、癌や自己免疫疾患などの疾患に関与していることが示されています。この酵素の阻害剤を研究することで、新しい治療戦略につながる可能性があります。
チオールプロテアーゼ不活性化剤
Z-Val-Val-Nle-ジアゾメチルケトンは、チオールプロテアーゼの特異的な不活性化剤です {svg_4}. チオールプロテアーゼは、タンパク質を分解できる酵素の一種です。これらは、細胞の成長と分化の調節を含む多くの生物学的プロセスに関与しています。これらの酵素の阻害剤は、生物学的調査と薬物開発における有用なツールとなります。
シグナル伝達研究
この化合物は、シグナル伝達研究にも使用できます {svg_5}. シグナル伝達は、化学的または物理的なシグナルが細胞内を介して一連の分子イベントとして伝達されるプロセスであり、最も一般的にはタンパク質キナーゼによって触媒されるタンパク質のリン酸化であり、最終的に細胞応答をもたらします。
細胞分析
Z-Val-Val-Nle-ジアゾメチルケトンは、細胞分析に使用できます {svg_6}. これには、細胞のサイズ、形状、およびそれらが発現する特定のタンパク質など、細胞の特性を研究することが含まれます。この化合物は、細胞プロセスを操作し、その影響を観察するために使用できます。
Safety and Hazards
Z-Val-Val-Nle-diazomethylketone is intended for research use only and is not intended for diagnostic or therapeutic use . It is advised to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation . In case of contact, rinse immediately with plenty of water and seek medical attention .
作用機序
Target of Action
The primary target of Z-Val-Val-Nle-diazomethylketone is cathepsin S , a type of thiol proteinase . Cathepsin S plays a crucial role in the degradation of proteins in lysosomes, which are cellular organelles involved in breaking down and recycling various biomolecules .
Mode of Action
Z-Val-Val-Nle-diazomethylketone acts as an irreversible inhibitor of cathepsin S . It binds to the active site of the enzyme, preventing it from interacting with its substrates and thus blocking its activity . This compound is 380 times more effective in inactivating cathepsin S than cathepsin L .
Biochemical Pathways
By inhibiting cathepsin S, Z-Val-Val-Nle-diazomethylketone disrupts the normal protein degradation process in lysosomes . This can affect various biochemical pathways that rely on protein turnover and may lead to the accumulation of undegraded proteins. The downstream effects of this disruption can vary depending on the cell type and the specific proteins involved.
Result of Action
The molecular and cellular effects of Z-Val-Val-Nle-diazomethylketone’s action are primarily related to its inhibition of cathepsin S. By blocking this enzyme, it can alter protein degradation in lysosomes, potentially leading to changes in cellular function and homeostasis .
生化学分析
Biochemical Properties
Z-Val-Val-Nle-diazomethylketone is known to be an irreversible cathepsin inhibitor . It is 380 times more effective in inactivating cathepsin S than L . Cathepsins are a group of protease enzymes, and their inhibition can have significant effects on various biochemical reactions.
Molecular Mechanism
Z-Val-Val-Nle-diazomethylketone exerts its effects at the molecular level primarily through its action as a cathepsin inhibitor . It specifically inactivates thiol proteinases , which could lead to changes in protein degradation, enzyme activity, and gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is used in proteomics research , suggesting that it may have a role in long-term studies of protein function and degradation.
特性
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-[[(3S)-1-diazo-2-oxoheptan-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37N5O5/c1-6-7-13-19(20(31)14-27-26)28-23(32)21(16(2)3)29-24(33)22(17(4)5)30-25(34)35-15-18-11-9-8-10-12-18/h8-12,14,16-17,19,21-22H,6-7,13,15H2,1-5H3,(H,28,32)(H,29,33)(H,30,34)/t19-,21-,22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPZPLSBQVJCBO-BVSLBCMMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)C=[N+]=[N-])NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)C=[N+]=[N-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Dibenzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(6-phenylmethoxy-1-triethylsilyloxyhexyl)imidazolidin-2-one](/img/structure/B1146081.png)
![(6,6-Dimethyl-5,6-Dihydroimidazo[2,1-B][1,3]thiazol-3-Yl)methyl N,N'-Dicyclohexylimidothiocarbamate](/img/structure/B1146086.png)



![Benzenesulfonic acid, 4-chloro-2-[2-[4,5-dihydro-3-methyl-5-oxo-1-(3-sulfophenyl)-1H-pyrazol-4-yl]diazenyl]-5-methyl-, ammonium salt (1:2)](/img/structure/B1146094.png)
![4-[[Carboxymethyl-[2-[carboxymethyl-[[2-methyl-3-oxido-5-(phosphonooxymethyl)pyridin-4-yl]methyl]amino]ethyl]amino]methyl]-2-methyl-5-(phosphonooxymethyl)pyridin-3-olate;manganese(2+)](/img/structure/B1146097.png)
